molecular formula C12H15NO B13458454 [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine

[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine

Cat. No.: B13458454
M. Wt: 189.25 g/mol
InChI Key: FZLOEKRYXGTUGZ-UHFFFAOYSA-N
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Description

[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with a propan-2-yl group and a methanamine group. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or amines can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, amines

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzofurans

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    [5-(Propan-2-yl)-1-benzofuran-2-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [5-(Propan-2-yl)-1-benzofuran-2-yl]methanoic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.

Uniqueness

[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran ring with a propan-2-yl group and a methanamine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(5-propan-2-yl-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C12H15NO/c1-8(2)9-3-4-12-10(5-9)6-11(7-13)14-12/h3-6,8H,7,13H2,1-2H3

InChI Key

FZLOEKRYXGTUGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=C2)CN

Origin of Product

United States

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